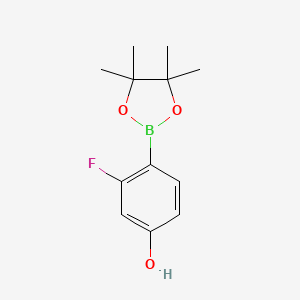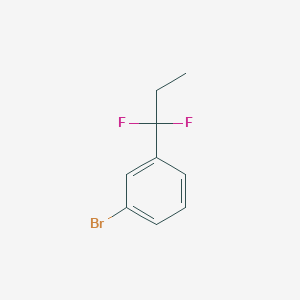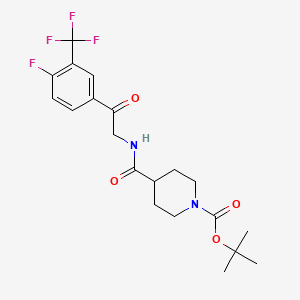
1-Boc-4-(2-(4-Fluor-3-(trifluormethyl)phenyl)-2-oxoethylcarbamoyl)piperidin
Übersicht
Beschreibung
1-Boc-4-(2-(4-Fluoro-3-(trifluoromethyl)phenyl)-2-oxoethylcarbamoyl)piperidine, also known as Boc-Flu-Tfm-Pip, is a novel compound with a wide range of potential applications in scientific research. It is a fluorinated derivative of the piperidine ring, which is a five-member cyclic amine. This compound has been studied for its ability to act as a building block for the synthesis of other compounds, as well as its potential applications in biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung kann als Baustein in der organischen Synthese verwendet werden . Die tert-Butylgruppe in der Verbindung ist bekannt für ihr einzigartiges Reaktivitätsmuster, das in verschiedenen chemischen Umwandlungen nützlich ist .
Protodeboronierung von Pinacol-Boronsäureestern
Die Verbindung kann bei der Protodeboronierung von Pinacol-Boronsäureestern verwendet werden . Dieser Prozess ist entscheidend für die formale anti-Markovnikov-Alken-Hydromethylierung, eine wertvolle, aber bisher unbekannte Transformation .
Arzneimittelentwicklung und -verabreichung
Boronsäuren und deren Ester, wie diese Verbindung, werden für die Entwicklung neuer Medikamente und Medikamentenverabreichungssysteme in Betracht gezogen . Sie sind besonders geeignet als Borträger für die Neutroneneinfangtherapie .
Biosynthese- und Bioabbauwege
Die tert-Butylgruppe in der Verbindung hat Auswirkungen auf biosynthetische und biodegradative Pfade . Dies macht sie in der Natur relevant und möglicherweise nützlich in biokatalytischen Prozessen .
Synthese komplexer Moleküle
Die Verbindung kann bei der Synthese komplexer Moleküle verwendet werden . Beispielsweise wurde sie bei der Synthese von tert-Butyl (2′R,3R,3′R,4a′R,9a′S)-1-Acetyl-5-chlor-3″-methyl-2,5″,9′-trioxo-1″-phenyl-1″,4a′,5″,9a′-tetrahydro-1′H,3′H,9′H-Dispiro [indolin-3,4′-xanthen-2′,4″-pyrazol]-3′-carboxylat verwendet .
Hydrierung von nicht aktivierten Alkenen
Die Verbindung kann bei der formalen Hydrierung von nicht aktivierten Alkenen zu Alkanen unter Verwendung einer Hydroborierungs-Deboronierungsstrategie verwendet werden .
Wirkmechanismus
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .
Mode of Action
In the context of SM cross-coupling reactions, the compound likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in SM cross-coupling reactions . These reactions conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of these reactions typically involve the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that similar compounds, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . These compounds are generally stable and readily prepared , suggesting good bioavailability.
Result of Action
The result of the compound’s action is likely the formation of new carbon–carbon bonds through SM cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Additionally, the stability of the compound can be affected by the presence of water, as similar compounds, such as boronic acids and their esters, are only marginally stable in water .
Eigenschaften
IUPAC Name |
tert-butyl 4-[[2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxoethyl]carbamoyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F4N2O4/c1-19(2,3)30-18(29)26-8-6-12(7-9-26)17(28)25-11-16(27)13-4-5-15(21)14(10-13)20(22,23)24/h4-5,10,12H,6-9,11H2,1-3H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMZCTXXDQBKAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC(=O)C2=CC(=C(C=C2)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80701740 | |
| Record name | tert-Butyl 4-({2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxoethyl}carbamoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80701740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1082949-99-2 | |
| Record name | tert-Butyl 4-({2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxoethyl}carbamoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80701740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(2-Fluorophenyl)-5-hydroxy-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamido)acetic acid](/img/structure/B1395719.png)

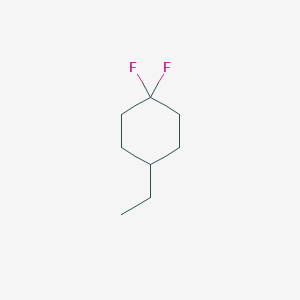
![4-Chloro-6-propylthieno[2,3-d]pyrimidine](/img/structure/B1395724.png)
![6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1395726.png)


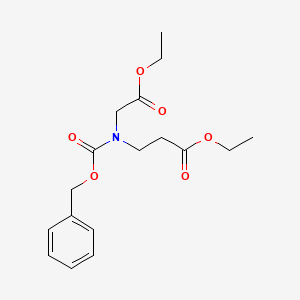

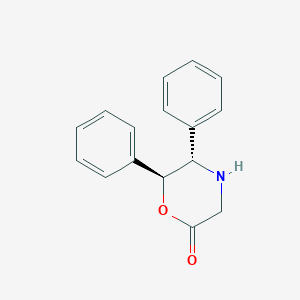
![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1395736.png)
